molecular formula C11H14N2O3 B605539 2-Pyridinecarboxamide, 1-cyclopropyl-1,4-dihydro-3-hydroxy-N,6-dimethyl-4-oxo- CAS No. 887774-94-9

2-Pyridinecarboxamide, 1-cyclopropyl-1,4-dihydro-3-hydroxy-N,6-dimethyl-4-oxo-

Cat. No. B605539
M. Wt: 222.24
InChI Key: GYWMPYYHESRUBP-UHFFFAOYSA-N
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Description

APO-6619 is an iron chelator which was shown to inhibit growth of the following bacterial strains: Acinetobacter baumannii, Pseudomonas aeruginosa, Staphylococcus aureus, Klebsiella pneumoniae, and Escherichia coli. APO-6619 may be useful as a non-traditional treatment of bacterial infections.

Scientific Research Applications

Topoisomerase II Inhibition

A derivative of 2-Pyridinecarboxamide exhibited significant inhibition of mammalian topoisomerase II, a critical enzyme in DNA replication and cell division. This finding suggests potential applications in cancer research and treatment. The compound showed moderate in vitro cytotoxicity and in vivo activity against P388 leukemia cells (Wentland et al., 1993).

Heterocyclic Compound Synthesis

Kobayashi et al. (2009) developed a method for synthesizing derivatives of 2-Pyridinecarboxamide, indicating its utility in creating novel heterocyclic compounds with potential pharmacological applications (Kobayashi et al., 2009).

Structural Studies

Quiroga et al. (1999) discussed the chemistry of compounds related to 2-Pyridinecarboxamide, which involved studying their crystal structures. Such structural insights are crucial for understanding the chemical and physical properties of these compounds (Quiroga et al., 1999).

Enaminonitrile Utilization in Synthesis

The compound was used as a starting material in the synthesis of new pyrazole, pyridine, and pyrimidine derivatives. This work by Kumar and Mashelker (2007) demonstrates the compound's versatility in synthesizing a wide range of heterocyclic compounds (Kumar & Mashelker, 2007).

Antibacterial Agent Synthesis

Miyamoto et al. (1987) synthesized derivatives of 2-Pyridinecarboxamide, which were tested as antibacterial agents. This indicates its potential in developing new antimicrobial drugs (Miyamoto et al., 1987).

properties

CAS RN

887774-94-9

Product Name

2-Pyridinecarboxamide, 1-cyclopropyl-1,4-dihydro-3-hydroxy-N,6-dimethyl-4-oxo-

Molecular Formula

C11H14N2O3

Molecular Weight

222.24

IUPAC Name

1-Cyclopropyl-3-hydroxy-6-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid methylamide

InChI

1S/C11H14N2O3/c1-6-5-8(14)10(15)9(11(16)12-2)13(6)7-3-4-7/h5,7,15H,3-4H2,1-2H3,(H,12,16)

InChI Key

GYWMPYYHESRUBP-UHFFFAOYSA-N

SMILES

CNC(=O)C1=C(O)C(=O)C=C(C)N1C2CC2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

APO-6619

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Pyridinecarboxamide, 1-cyclopropyl-1,4-dihydro-3-hydroxy-N,6-dimethyl-4-oxo-
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2-Pyridinecarboxamide, 1-cyclopropyl-1,4-dihydro-3-hydroxy-N,6-dimethyl-4-oxo-
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2-Pyridinecarboxamide, 1-cyclopropyl-1,4-dihydro-3-hydroxy-N,6-dimethyl-4-oxo-
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2-Pyridinecarboxamide, 1-cyclopropyl-1,4-dihydro-3-hydroxy-N,6-dimethyl-4-oxo-
Reactant of Route 5
2-Pyridinecarboxamide, 1-cyclopropyl-1,4-dihydro-3-hydroxy-N,6-dimethyl-4-oxo-
Reactant of Route 6
2-Pyridinecarboxamide, 1-cyclopropyl-1,4-dihydro-3-hydroxy-N,6-dimethyl-4-oxo-

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